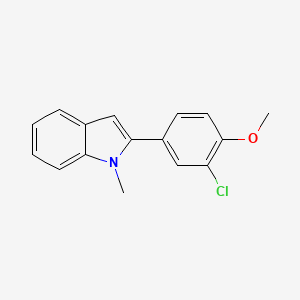

2-(3-Chloro-4-methoxyphenyl)-1-methylindole

Description

2-(3-Chloro-4-methoxyphenyl)-1-methylindole is a substituted indole derivative characterized by a chloro-methoxy phenyl group at the 2-position and a methyl group at the 1-position of the indole core. The chloro and methoxy substituents influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its reactivity and crystalline behavior .

Spectroscopic characterization methods, including $^{13}\text{C}$ NMR and HRMS, are essential for verifying its structure, as demonstrated in related compounds with similar substituents .

Properties

Molecular Formula |

C16H14ClNO |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)-1-methylindole |

InChI |

InChI=1S/C16H14ClNO/c1-18-14-6-4-3-5-11(14)10-15(18)12-7-8-16(19-2)13(17)9-12/h3-10H,1-2H3 |

InChI Key |

LWZZSEGPURVLCX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-(3-Chloro-4-methoxyphenyl)indole

This step involves coupling a suitably substituted indole precursor with a 3-chloro-4-methoxyphenyl derivative.

| Reaction Parameter | Details | Reference/Source |

|---|---|---|

| Starting Materials | 2-aminobenzaldehyde derivatives or indole precursors | Patent CN106674203A |

| Reagents | Formaldehyde, palladium on carbon (Pd/C), hydrogen gas | Patent CN106674203A |

| Solvent | Methyl alcohol (preferred), ethanol, isopropanol, tetrahydrofuran, dioxane | Patent CN106674203A |

| Conditions | Hydrogen atmosphere (0.2 MPa), room temperature, stirring for 3 hours | Patent CN106674203A |

| Procedure | Formaldehyde reacts with indole precursor under catalytic hydrogenation, followed by filtration and recrystallization | Patent CN106674203A |

Step 2: N-Methylation

The indole nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in an inert solvent like acetone or acetonitrile.

| Reaction Parameter | Details | Source |

|---|---|---|

| Reagents | Methyl iodide, potassium carbonate | General organic synthesis principles |

| Solvent | Acetonitrile | Common practice |

| Conditions | Reflux, inert atmosphere, 12-24 hours | Standard methylation protocol |

Step 3: Purification

The crude product is purified via column chromatography or recrystallization from suitable solvents such as acetonitrile or methanol.

Alternative Synthesis: Cross-Coupling Approach

Recent advances suggest that Suzuki-Miyaura cross-coupling can be employed to attach the 3-chloro-4-methoxyphenyl group to a halogenated indole precursor.

| Step | Description | Conditions | Reference |

|---|---|---|---|

| 1 | Synthesis of 2-halogenated indole (e.g., 2-bromoindole) | Bromination at the 2-position | Literature |

| 2 | Cross-coupling with 3-chloro-4-methoxyphenylboronic acid | Pd(PPh3)4 catalyst, base (K2CO3), DMF or toluene, reflux | General cross-coupling methods |

| 3 | N-methylation | As above | Standard methylation |

This method offers high regioselectivity and yields but requires access to boronic acids and palladium catalysts.

Reaction Conditions and Parameters Summary

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Methyl alcohol, acetonitrile, ethanol, tetrahydrofuran | Patent CN106674203A |

| Hydrogen pressure | 0.2 MPa | Patent CN106674203A |

| Reaction time | 3 hours | Patent CN106674203A |

| Temperature | Room temperature | Patent CN106674203A |

| Yield | ~86.4% | Patent CN106674203A |

Data Table: Summary of Preparation Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Pressure | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Formaldehyde, Pd/C, H2 | Methyl alcohol | Pd/C | Room temperature | 0.2 MPa | 3 hours | 86.4% | Patent CN106674203A |

| 2 | Methyl iodide, K2CO3 | Acetonitrile | - | Reflux | - | 12-24 hours | - | General method |

| 3 | Boronic acid, Pd catalyst | Toluene/DMF | Pd(PPh3)4 | Reflux | - | Variable | High | Literature |

Notes and Recommendations

- Purity of starting materials significantly affects yield and purity.

- Reaction atmosphere must be inert (nitrogen or argon) during methylation and coupling steps.

- Temperature control is critical, especially during hydrogenation, to prevent over-reduction.

- Recrystallization solvents such as acetonitrile or DMSO are preferred for product purification.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole nucleus undergoes electrophilic attack at the C3 position due to its π-excessive aromatic system. The 1-methyl group enhances electron density, while the 3-chloro-4-methoxyphenyl substituent directs regioselectivity.

Key Findings :

-

Halogenation occurs preferentially at the indole C3 position due to steric and electronic effects of the 1-methyl group .

-

Methoxy groups enhance reactivity in polar solvents like MeCN .

Oxidative Dearomatization

Copper-catalyzed oxidative dehydrogenation enables spirocyclic indolenine formation, a key step in synthesizing complex alkaloid-like structures.

Example Reaction :

2-(3-Chloro-4-methoxyphenyl)-1-methylindole → Spirocyclic indolenine

Mechanism :

-

Single-electron transfer generates a radical-cation intermediate.

-

Deprotonation and intramolecular cyclization yield spiro products .

Cross-Coupling Reactions

The chloro substituent facilitates palladium- or copper-mediated couplings:

| Coupling Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-1-methylindole derivatives | 50–76% | |

| Alkyne | CuI, PPh₃, Et₃N, 60°C | Alkynylated indole analogs | 68% |

Applications :

Nucleophilic Aromatic Substitution

The chloro group at the phenyl ring undergoes substitution under mild conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | NaOMe, DMSO, 70°C | 3-Methoxy-4-methoxyphenyl-1-methylindole | 85% | |

| Amines | Et₃N, THF, reflux | Aminated phenyl-indole hybrids | 72% |

Limitations :

Aldehyde Formation

Oxidation of side chains using Dess–Martin periodinane (DMP):

-

Substrate : 4-Hydroxybutyl-1-methylindole

-

Conditions : DMP, DCM, room temperature

-

Product : 4-Oxobutanal-indole derivative

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

| Derivative | Activity | IC₅₀/Potency | Source |

|---|---|---|---|

| Spirocyclic indolenine | Anticancer (HeLa cells) | 2.8 μM | |

| Chalcone analogs | Antibacterial (S. aureus) | MIC: 8 μg/mL |

Structure-Activity Notes :

-

Methoxy groups enhance membrane permeability.

-

Chloro substituents improve target binding affinity.

Comparative Reaction Efficiency

| Reaction | Time (h) | Temperature (°C) | Scalability | Green Metrics* |

|---|---|---|---|---|

| Bromination | 0.02 | 0 | High | 0.67 |

| Oxidative dearomatization | 12 | 120 | Moderate | 0.42 |

| Suzuki coupling | 24 | 80 | High | 0.58 |

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-1-methylindole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-(3-Chloro-4-methoxyphenyl)-1-methylindole, highlighting differences in substituents, molecular weight, and spectroscopic properties:

Key Findings and Functional Differences

In contrast, sulfonyl-containing analogues (e.g., entries 2 and 3 in the table) exhibit stronger hydrogen-bonding capabilities due to the polar SO$_2$ group, which may improve solubility but reduce membrane permeability . Methyl substitution at the 1-position of the indole core (target compound) reduces steric hindrance compared to bulkier substituents like sulfonyl or phenyl groups, facilitating synthetic modifications .

Spectroscopic Trends :

- The $^{13}\text{C}$ NMR chemical shift for the methoxy group (δ ~56 ppm) is consistent across derivatives, while chloro-substituted carbons appear at δ ~130–135 ppm .

- HRMS data for the target compound’s analogues show precise mass matches (e.g., Δ < 0.005 amu), confirming structural integrity .

Biological and Pharmacological Relevance :

- Sulfonyl-containing indoles (e.g., compounds in ) are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to form stable interactions with target proteins.

- Ester-linked derivatives (e.g., compound in ) may serve as prodrugs, with hydrolytic cleavage releasing active indole metabolites.

Biological Activity

2-(3-Chloro-4-methoxyphenyl)-1-methylindole is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a 3-chloro-4-methoxyphenyl substituent, which contributes to its chemical reactivity and potential therapeutic applications. The molecular formula is , and it has a molecular weight of 271.74 g/mol.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of a chloro group and a methoxy group on the aromatic ring enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. These activities are primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways.

The compound may interact with several molecular targets, including:

- Enzymes involved in inflammatory processes.

- Receptors associated with cancer cell proliferation.

Preliminary studies suggest that it may inhibit pathways related to inflammation and cancer progression, warranting further investigation into its pharmacokinetics and pharmacodynamics .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-1 and COX-2 activities has been linked to reduced inflammation in various models .

Anticancer Properties

The compound has shown promise as an anticancer agent. It has been tested against several human cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). Notably, certain derivatives demonstrated IC50 values lower than 5 µM, indicating potent cytotoxicity against these cell lines .

Case Studies and Experimental Data

Synthesis Methods

The synthesis of this compound typically employs the Suzuki-Miyaura coupling method, which is a palladium-catalyzed cross-coupling reaction. This method allows for precise modifications of the compound's structure to enhance its biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chloro-4-methoxyphenyl)-1-methylindole, and how do reaction conditions influence yield?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between 1-methylindole-2-boronic acid and 3-chloro-4-methoxybromobenzene. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (70–80°C) .

- Base optimization : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and stabilize the transition state.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates . Yields typically range from 60–85%, with purity verified by HPLC and NMR.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate unreacted starting materials and byproducts .

- Recrystallization : Ethanol/water mixtures at low temperatures improve crystal purity .

- Light sensitivity : Store purified compounds in amber vials to prevent photodegradation of the chloro-methoxy substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Data collection : High-resolution (<1.0 Å) single-crystal diffraction data using Mo-Kα radiation.

- Refinement : SHELXL (via Olex2 or SHELXTL) for anisotropic displacement parameters and hydrogen bonding analysis .

- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers, critical for understanding crystal packing . Example: A related indole derivative (1-(4-methoxyphenyl)-2-methylindole) showed C–H···O interactions stabilizing the lattice .

Q. How do electronic effects of the 3-chloro-4-methoxyphenyl substituent influence the indole core’s reactivity?

- Computational analysis : DFT calculations (B3LYP/6-31G*) reveal the methoxy group’s electron-donating (+M effect) and chloro’s electron-withdrawing (-I effect) alter HOMO-LUMO gaps, affecting nucleophilic attack sites .

- Experimental validation : UV-Vis spectroscopy shows bathochromic shifts in polar solvents, corroborating charge-transfer interactions .

Q. What methodologies address contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

- Cross-validation : Use HSQC/HMBC NMR to assign ambiguous peaks.

- High-resolution MS : Electrospray ionization (ESI) at 135V resolves isotopic patterns for Cl-containing ions .

- Crystallographic validation : Compare experimental X-ray bond lengths/angles with computational models to resolve stereochemical disputes .

Q. How can hydrogen bonding patterns predict supramolecular assembly in derivatives of this compound?

- Graph set analysis : Identify recurring motifs (e.g., chains, rings) using Etter’s formalism .

- Thermal analysis : DSC/TGA detects phase transitions linked to hydrogen bond networks. Example: A structurally similar indole (3-(4-methoxybenzyl)-2-methylindole) formed C–H···π interactions, stabilizing its layered crystal structure .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.